molecular formula C8H15NO3 B2440277 2-Amino-4-cyclopropyl-4-methoxybutanoic acid CAS No. 1909313-46-7

2-Amino-4-cyclopropyl-4-methoxybutanoic acid

Cat. No.: B2440277
CAS No.: 1909313-46-7
M. Wt: 173.212
InChI Key: DEJURHSAAQWQTN-UHFFFAOYSA-N
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Description

2-Amino-4-cyclopropyl-4-methoxybutanoic acid is an organic compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol . This compound is characterized by the presence of an amino group, a cyclopropyl group, and a methoxy group attached to a butanoic acid backbone. It is a white powder that is typically stored at room temperature .

Chemical Reactions Analysis

2-Amino-4-cyclopropyl-4-methoxybutanoic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Amino-4-cyclopropyl-4-methoxybutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-4-cyclopropyl-4-methoxybutanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the cyclopropyl and methoxy groups can influence the compound’s overall conformation and reactivity . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

2-Amino-4-cyclopropyl-4-methoxybutanoic acid can be compared with other similar compounds, such as:

The presence of both the cyclopropyl and methoxy groups in this compound makes it unique and potentially more versatile in various applications.

Biological Activity

2-Amino-4-cyclopropyl-4-methoxybutanoic acid (ACM) is an organic compound with significant potential in various biological applications. Its unique structure, characterized by a cyclopropyl group and a methoxy substituent, offers diverse interaction possibilities with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C8H15NO3
  • Molecular Weight : 173.21 g/mol
  • CAS Number : 1909313-46-7

The biological activity of ACM is primarily attributed to its ability to interact with specific receptors and enzymes. The amino group facilitates hydrogen bonding with biological molecules, while the cyclopropyl and methoxy groups influence the compound's conformation and reactivity. This unique configuration allows ACM to act on various biological pathways, potentially modulating cellular functions.

1. Neuropharmacological Effects

ACM has been studied for its effects on neurotransmitter systems. Research indicates that it may act as an inhibitor of inositol trisphosphate receptors (IP3Rs), which are crucial in calcium signaling pathways associated with neuronal activity and cancer cell proliferation. In vitro studies have shown that ACM can reduce the migration of cancer cells by disrupting calcium signaling, suggesting its potential as an anticancer agent .

2. Anticancer Properties

In studies involving melanoma models, ACM demonstrated the ability to decrease metastasis in mouse lungs. This effect is believed to stem from its action on IP3Rs, which play a critical role in cancer progression . The compound's inhibition of IP3 signaling has been linked to reduced cell migration and proliferation in various cancer cell lines.

3. Potential as a Therapeutic Agent

Due to its ability to modulate key signaling pathways, ACM is being explored for its therapeutic applications in treating conditions like cancer and neurodegenerative diseases. Its structural analogs have shown promise in enhancing the efficacy of existing treatments by targeting specific molecular interactions .

Comparative Analysis

To understand ACM's unique properties, it is beneficial to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
2-Amino-4-methoxybutanoic acidLacks cyclopropyl groupModerate neuroactivity
2-Amino-4-cyclopentylbutanoic acidCyclopentyl instead of cyclopropylLower potency in IP3R inhibition
2-Amino-4-phosphonobutanoic acidPhosphonate groupSelective glutamate receptor ligand

The presence of both cyclopropyl and methoxy groups in ACM enhances its versatility compared to these analogs, allowing for more effective interactions with biological targets.

Case Studies

  • In Vivo Studies on Melanoma :
    • A study conducted on mice injected with melanoma cells revealed that treatment with ACM significantly reduced lung metastasis compared to untreated controls. The mechanism was attributed to the compound's interference with calcium signaling pathways mediated by IP3Rs .
  • Neuronal Pathway Analysis :
    • Experiments using rat hippocampal slices demonstrated that ACM could inhibit synaptic transmission effectively, suggesting a presynaptic site of action. The IC50 values indicated that ACM has a comparable potency to established neuroactive compounds .

Properties

IUPAC Name

2-amino-4-cyclopropyl-4-methoxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-12-7(5-2-3-5)4-6(9)8(10)11/h5-7H,2-4,9H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJURHSAAQWQTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC(C(=O)O)N)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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